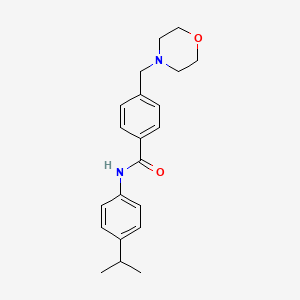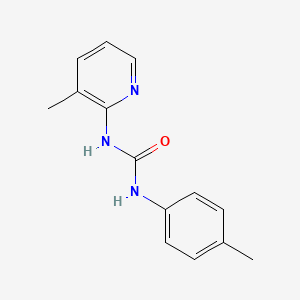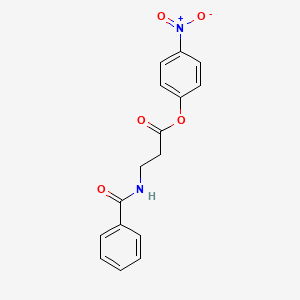
N-(4-isopropylphenyl)-4-(4-morpholinylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-isopropylphenyl)-4-(4-morpholinylmethyl)benzamide, also known as L-745,870, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound belongs to a class of drugs known as selective dopamine D4 receptor antagonists, which have been shown to have a variety of effects on the central nervous system.
Mécanisme D'action
The mechanism of action of N-(4-isopropylphenyl)-4-(4-morpholinylmethyl)benzamide involves its ability to block the dopamine D4 receptor, which is believed to be involved in the regulation of mood and behavior. By blocking this receptor, the compound may help to alleviate symptoms of psychiatric disorders such as schizophrenia and bipolar disorder.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-4-(4-morpholinylmethyl)benzamide has been shown to have a variety of biochemical and physiological effects on the central nervous system. It has been shown to increase dopamine release in certain areas of the brain, while decreasing it in others. It has also been shown to affect the levels of other neurotransmitters, such as serotonin and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(4-isopropylphenyl)-4-(4-morpholinylmethyl)benzamide for lab experiments is its high affinity for the dopamine D4 receptor, which makes it a useful tool for studying the role of this receptor in psychiatric disorders. However, one limitation of this compound is its relatively low potency, which may make it less effective in certain experimental settings.
Orientations Futures
There are several potential future directions for research on N-(4-isopropylphenyl)-4-(4-morpholinylmethyl)benzamide. One area of interest is the development of more potent derivatives of this compound, which may have greater therapeutic potential. Another area of interest is the exploration of the role of the dopamine D4 receptor in other psychiatric disorders, such as depression and anxiety. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound on the central nervous system.
Méthodes De Synthèse
The synthesis of N-(4-isopropylphenyl)-4-(4-morpholinylmethyl)benzamide involves several steps, including the reaction of 4-isopropylphenylboronic acid with 4-(chloromethyl)benzonitrile, followed by the addition of morpholine and benzamide. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Applications De Recherche Scientifique
N-(4-isopropylphenyl)-4-(4-morpholinylmethyl)benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. It has been shown to have a high affinity for the dopamine D4 receptor, which is believed to play a role in the regulation of mood and behavior.
Propriétés
IUPAC Name |
4-(morpholin-4-ylmethyl)-N-(4-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-16(2)18-7-9-20(10-8-18)22-21(24)19-5-3-17(4-6-19)15-23-11-13-25-14-12-23/h3-10,16H,11-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNVJWAJVRHCLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(morpholin-4-ylmethyl)-N-[4-(propan-2-yl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5785484.png)

![3-[(4-chlorophenyl)thio]-N-(2-furylmethyl)propanamide](/img/structure/B5785495.png)


![5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5785511.png)
![3-{[(ethylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5785519.png)

![1-(3-methylphenyl)-5-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}-1H-tetrazole](/img/structure/B5785532.png)
![N'-[(2-chlorophenoxy)acetyl]-2-methoxybenzohydrazide](/img/structure/B5785534.png)
![3-[hydroxy(phenyl)methyl]-2,2,6,6-tetramethyl-4-piperidinone oxime hydrochloride](/img/structure/B5785539.png)